![molecular formula C7H6BrN3 B15068491 4-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B15068491.png)
4-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound with the molecular formula C7H6BrN3. It is a member of the pyrazolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by a pyrazole ring fused to a pyridine ring, with a bromine atom at the 4-position and a methyl group at the 1-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine typically involves the bromination of 1-methyl-1H-pyrazolo[4,3-c]pyridine. One common method is the reaction of 1-methyl-1H-pyrazolo[4,3-c]pyridine with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkyl halides.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) and reducing agents like lithium aluminum hydride (LiAlH4) are used.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate (K2CO3) are commonly used in these reactions.
Major Products Formed
Substitution Reactions: Products include 4-amino-1-methyl-1H-pyrazolo[4,3-c]pyridine, 4-thio-1-methyl-1H-pyrazolo[4,3-c]pyridine, and 4-alkoxy-1-methyl-1H-pyrazolo[4,3-c]pyridine.
Oxidation and Reduction: Products include N-oxides and debrominated derivatives.
Coupling Reactions: Biaryl compounds with various substituents.
Aplicaciones Científicas De Investigación
4-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of kinase inhibitors and other bioactive molecules
Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Chemical Biology: The compound is utilized in the design of chemical probes for studying biological pathways.
Mecanismo De Acción
The mechanism of action of 4-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom at the 4-position and the methyl group at the 1-position contribute to its binding affinity and selectivity . The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-1H-pyrazolo[3,4-c]pyridine: Lacks the methyl group at the 1-position.
1-Methyl-1H-pyrazolo[4,3-c]pyridine: Lacks the bromine atom at the 4-position.
4-Chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine: Has a chlorine atom instead of a bromine atom at the 4-position.
Uniqueness
4-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine is unique due to the presence of both the bromine atom and the methyl group, which enhance its reactivity and binding properties. This combination makes it a valuable intermediate in the synthesis of various bioactive compounds and materials .
Propiedades
Fórmula molecular |
C7H6BrN3 |
|---|---|
Peso molecular |
212.05 g/mol |
Nombre IUPAC |
4-bromo-1-methylpyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C7H6BrN3/c1-11-6-2-3-9-7(8)5(6)4-10-11/h2-4H,1H3 |
Clave InChI |
SLCVBDYLHUZUOI-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=N1)C(=NC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


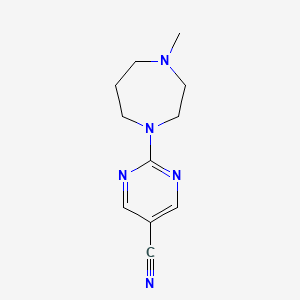
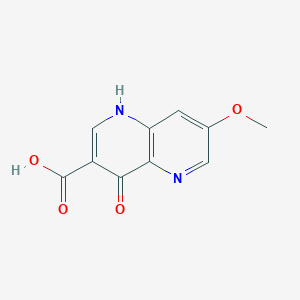
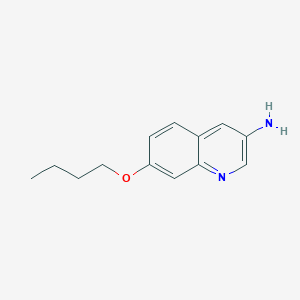
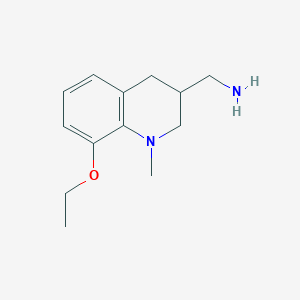
![8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B15068442.png)
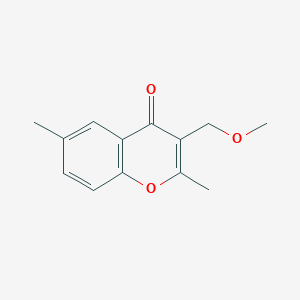
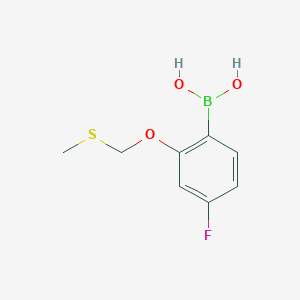
![6-Methoxy-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]](/img/structure/B15068447.png)
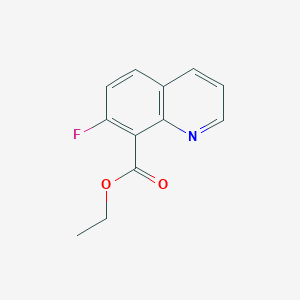
![6-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one](/img/structure/B15068452.png)
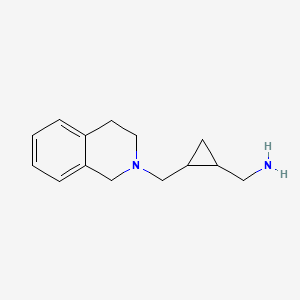
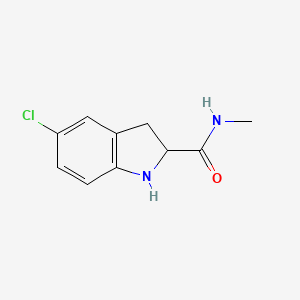
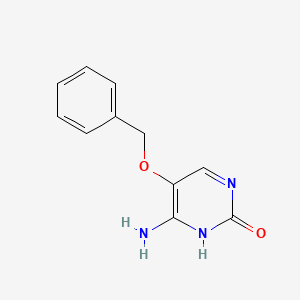
![4,7-Dichloro-2-methylthieno[3,2-d]pyrimidine](/img/structure/B15068472.png)
